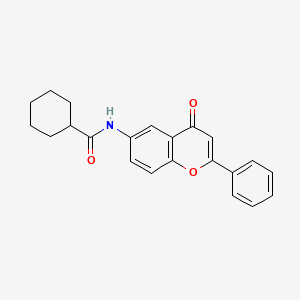

N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of chromene, which is a heterocyclic compound with a benzene ring fused to a pyran ring . Chromenes and their derivatives are known to exhibit various biological activities, such as anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, chromenes can generally be synthesized from appropriate chalcones . The synthesis of similar compounds often involves reactions with various reagents under specific conditions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Characterization of Derivatives : The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including phenyl and various other aryl substituents, has been detailed. These compounds were characterized using elemental analyses, IR, and 1H-NMR spectroscopy, highlighting the structural diversity achievable within this chemical family (Özer et al., 2009).

Crystal Structure Analysis : Detailed crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives has been conducted, providing insights into the molecular conformation and the stability mechanisms, such as intramolecular hydrogen bonding, that these compounds can exhibit (Reis et al., 2013).

Biological Activity and Applications

Antioxidant and Antibacterial Agents : The development of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents showcases the potential therapeutic applications of these compounds. Some derivatives exhibited significant activity against bacterial strains, demonstrating the bioactivity potential of chromene-based compounds (Subbareddy & Sumathi, 2017).

Selective Hydrogenation Catalyst : The use of a palladium nanoparticle-supported catalyst for the selective hydrogenation of phenol derivatives to cyclohexanone underlines the industrial and chemical synthesis applications of cyclohexanone and its derivatives, pointing towards their role in the manufacture of key intermediates for polyamides and other polymers (Wang et al., 2011).

Synthetic Applications and Methodologies

- Versatile Precursors for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, related to the cyclohexanone moiety in the compound of interest, serve as versatile precursors for synthesizing a wide array of bioactive molecules, indicating the synthetic utility of cyclohexanone derivatives in creating compounds with diverse biological activities (Sharma, Kumar, & Das, 2021).

Mecanismo De Acción

Target of Action

It is known that 2h/4h-chromene, a class of compounds to which this compound belongs, has versatile biological profiles and exhibits activities through multiple mechanisms .

Mode of Action

Compounds in the 2h/4h-chromene class have been found to exhibit unusual activities by multiple mechanisms .

Biochemical Pathways

It is known that 2h/4h-chromene compounds can affect numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Result of Action

It is known that 2h/4h-chromene compounds can exhibit numerous exciting biological activities .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide are not fully understood yet. It is known that chromone derivatives, which this compound is a part of, have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have antimicrobial activity .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that chromone derivatives can act as Michael acceptors, with the chromone system behaving as such .

Propiedades

IUPAC Name |

N-(4-oxo-2-phenylchromen-6-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPWDEJALFGZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)

![2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2726221.png)

![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2726232.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)